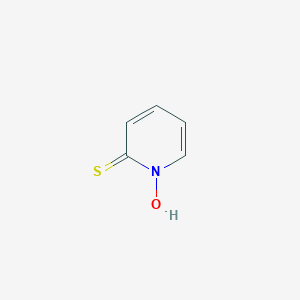

Pyrithione

Übersicht

Beschreibung

Synthesis Analysis

Pyrithione's synthesis involves complex chemical reactions aiming to achieve its biologically active form. Key research has focused on sustainable catalytic methods for creating compounds like pyrithione, utilizing renewable resources and efficient reaction conditions to minimize environmental impact. For instance, Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed synthesis process that links secondary alcohols and amino alcohols via deoxygenation, forming C–N and C–C bonds while eliminating hydrogen gas (Michlik & Kempe, 2013).

Molecular Structure Analysis

The molecular structure of pyrithione is crucial for its biological activity. Bond and Jones (2001) synthesized a novel hydrate form of zinc pyrithione, showing enhanced solubility and the ability to revert to the original material upon dehydration. This indicates the compound's structural versatility and potential for varied applications based on its solubility characteristics (Bond & Jones, 2001).

Chemical Reactions and Properties

Pyrithione undergoes specific chemical reactions that contribute to its antimicrobial action. Chandler and Segel (1978) demonstrated that pyrithione acts as a general inhibitor of membrane transport in fungi, affecting various transport systems and suggesting a mechanism through the collapse of transmembrane pH gradients (Chandler & Segel, 1978).

Physical Properties Analysis

The physical properties of pyrithione, such as solubility and stability, are essential for its application in products. The synthesis and characterization of zinc pyrithione hydrate by Bond and Jones revealed insights into its solubility and dehydration properties, providing a basis for understanding its behavior in various formulations (Bond & Jones, 2001).

Chemical Properties Analysis

Pyrithione's chemical properties, including its reactivity and interaction with metals, play a significant role in its antimicrobial efficacy. Studies on pyrithione metal complexes have explored their use as biocides and the mechanisms underlying their antimicrobial activity. For example, research by Turley et al. (2000) on pyrithiones as antifoulants discussed their environmental chemistry and preliminary risk assessment, highlighting their broad antimicrobial activity and potential as safe antifouling agents (Turley, Fenn, & Ritter, 2000).

Wissenschaftliche Forschungsanwendungen

1. Application in Pharmaceutics

- Summary of Application : Zinc Pyrithione (ZnPT) is a widely used antifungal, usually applied as a microparticle suspension to facilitate delivery into the hair follicles . It then dissociates into a soluble monomeric form that is bioactive against yeast and other microorganisms .

- Methods of Application : In this study, multiphoton microscopy (MPM) and fluorescence lifetime imaging microscopy (FLIM) were used to characterise ZnPT formulations and map the delivery of particles into follicles within human skin . To simulate real-world conditions, it was applied using a massage or no-massage technique, while simultaneously assessing the dissolution using Zinpyr-1, a zinc labile fluorescent probe .

- Results or Outcomes : ZnPT particles can be detected in a range of shampoo formulations using both MPM and FLIM . In aqueous suspensions, the ZnPT 7.2 µm particles could be detected up to 500 µm in the follicle . The ZnPT particles in formulations were finer (1.0–3.3 µm), resulting in rapid dissolution on the skin surface and within follicles .

2. Application in Microbiology

- Summary of Application : Pyrithione (2-mercaptopyridine-N-oxide) is a metal binding modified pyridine, the antibacterial activity of which was described over 60 years ago . The formulation of zinc-pyrithione is commonly used in the topical treatment of certain dermatological conditions .

- Methods of Application : In this study, specific membrane transporters from an unbiased interrogation of 532 E. coli strains of knockouts of genes encoding membrane proteins from the Keio collection were profiled .

- Results or Outcomes : Two membrane transporters, FepC and MetQ, seemed involved in the uptake of pyrithione and its cognate metal complexes with copper, iron, and zinc . Additionally, the phenotypes displayed by CopA and ZntA knockouts suggested that these two metal effluxers drive the extrusion from the bacterial cell of potentially toxic levels of copper, and perhaps zinc, which hyperaccumulate as a function of pyrithione .

3. Application in Dermatology

- Summary of Application : Zinc Pyrithione (ZnPT) is one of the most widely used ingredients worldwide in medicated shampoo for treating dandruff and seborrheic dermatitis (SD), a disorder with symptoms that include skin flaking, erythema and pruritus . SD is a multi-factorial disease driven by microbiol dysbiosis, primarily involving Malassezia yeast .

- Methods of Application : In this study, imaging and quantitative analysis tools have been used for critically evaluating the therapeutic performance and safety of topical ZnPT formulations .

- Results or Outcomes : ZnPT has anti-fungal activity with an average in vitro minimum inhibitory concentration of 10–15 ppm against the most abundant scalp skin Malassezia species (Malassezia globosa and Malassezia restrica) . Efficacy is dependent on the targeted delivery of ZnPT to the skin sites where these yeasts reside, including the scalp surface and hair follicle infundibulum .

4. Application in Proton Conductivity

- Summary of Application : Pyrithione acts as a proton conductor and inhibits the membrane transport processes in fungi .

- Methods of Application : In this study, it was found that fungi can detoxify this agent at low concentration .

- Results or Outcomes : A zinc complex of N-hydroxypyridine-2 (1 H)-thione (zinc pyrithione) is widely used in dandruff shampoos for treating dandruff and seborrhoeic dermatitis .

5. Application in Skin Performance of Drug Delivery Systems

- Summary of Application : Zinc Pyrithione (ZnPT) is an antifungal compound used topically to treat dandruff and seborrheic dermatitis (SD), common scalp conditions estimated to affect up to 50% of the population . Malesezzia yeast have been implicated in the development, progression and recurrence of dandruff and SD .

- Methods of Application : In this study, imaging and quantitative analysis tools have been used for critically evaluating the therapeutic performance and safety of topical ZnPT formulations .

- Results or Outcomes : Radiolabeling studies and more recently studies using liquid chromatography mass spectrometry have been performed to determine the systemic exposure of ZnPT after topical application .

6. Application in Membrane Transport Processes

- Summary of Application : Pyrithione acts as a proton conductor and inhibits the membrane transport processes in fungi .

- Methods of Application : In this study, cells growing in complex media (LB) were subjected to varying pyrithione concentrations in the presence of incremental concentrations of CuCl2 .

- Results or Outcomes : It was found that fungi can detoxify this agent at low concentration .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-hydroxypyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBJKCMMCRQZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15922-78-8 (hydrochloride salt) | |

| Record name | Pyrithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048010, DTXSID00149908 | |

| Record name | 2-Mercaptopyridine monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in cold water (Zinc salt) | |

| Record name | Pyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc. | |

| Record name | Pyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Pyrithione | |

CAS RN |

1121-30-8, 1121-31-9 | |

| Record name | Pyrithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrithione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinethiol, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptopyridine monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyl-1H-pyridine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK82EC25D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

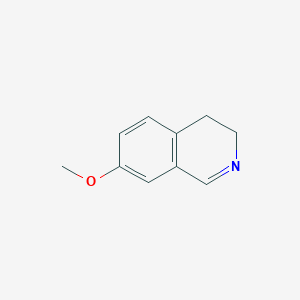

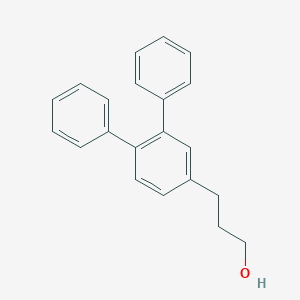

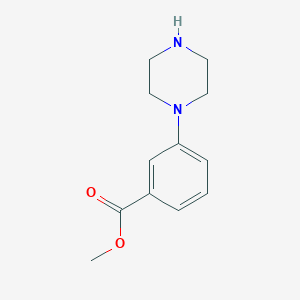

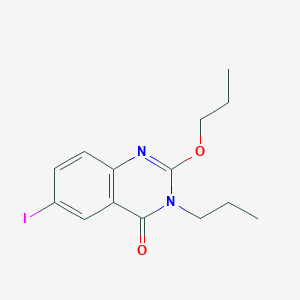

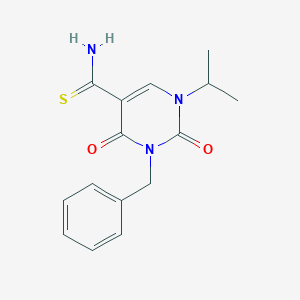

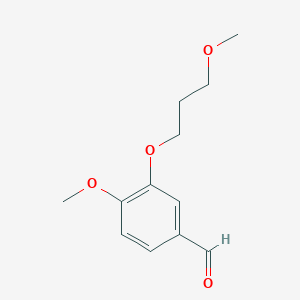

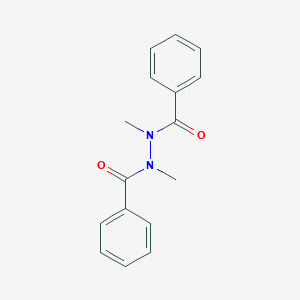

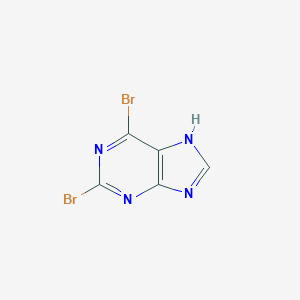

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.